4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine
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Overview
Description
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C7H10N2O4S. It is a white crystalline solid that is used as an intermediate in the synthesis of various chemical products, including herbicides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine typically involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine. This reaction can be carried out using various oxidizing agents under controlled conditions . Another method involves the reaction of 2-methylpyrimidine with sulfuric acid to form 2-methylpyrimidine-1-methanesulfonic acid, which is then alkylated with bromomethylbenzene in the presence of a base to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Amines, thiols, and alcohols.
Reaction Conditions: Reactions are typically carried out in organic solvents such as methanol or dimethyl sulfoxide (DMSO) at controlled temperatures.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives and substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- 2-Methanesulfonyl-4,6-dimethoxypyrimidine
- 4,6-Dimethoxy-2-methylsulfonylpyrimidine
- 4,6-Dimethoxy-2-methylthio-pyrimidine
Uniqueness
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various chemical products.
Properties
Molecular Formula |
C8H12N2O4S |
---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
4,6-dimethoxy-5-methyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C8H12N2O4S/c1-5-6(13-2)9-8(15(4,11)12)10-7(5)14-3/h1-4H3 |
InChI Key |
ZTNRCXBKEITMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1OC)S(=O)(=O)C)OC |
Origin of Product |
United States |
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